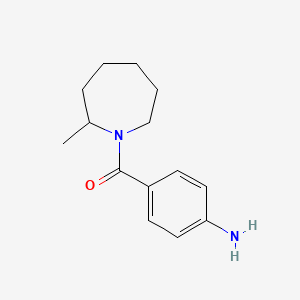![molecular formula C11H11NO5 B7578213 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide to control the growth of weeds. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid varies depending on its application. In medicine, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In agriculture, it acts as a photosystem II inhibitor, disrupting the photosynthetic process in weeds. In materials science, it acts as a monomer, forming covalent bonds with other monomers to create polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid also vary depending on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it has been shown to selectively target weeds without harming crops. In materials science, it has been used to create materials with unique properties such as high thermal stability and electrical conductivity.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid in lab experiments include its high purity, high yield, and versatility in various applications. However, its limitations include its potential toxicity and the need for careful handling.
Future Directions
There are numerous future directions for the study of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid. In medicine, it could be further studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, it could be further developed as a selective herbicide with reduced environmental impact. In materials science, it could be used to create materials with even more unique properties such as self-healing and shape memory. Overall, the potential applications of this compound make it a promising area of research for years to come.
Synthesis Methods
The synthesis of 2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid involves the reaction of 3-methyl-4-nitrophenol with glycidyl methacrylate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
2-[(3-methyl-4-nitrophenoxy)methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-7-5-9(3-4-10(7)12(15)16)17-6-8(2)11(13)14/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCPMNWWWFOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=C)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)

![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)


![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)
![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(4-Chloro-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578227.png)